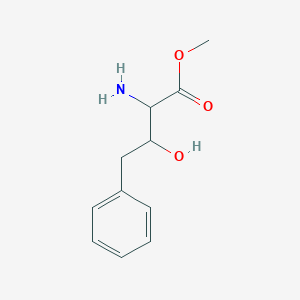

Methyl 2-amino-3-hydroxy-4-phenylbutanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-amino-3-hydroxy-4-phenylbutanoate is a chemical compound with the molecular formula C11H15NO3 It is a derivative of phenylalanine, an essential amino acid, and is characterized by the presence of an amino group, a hydroxyl group, and a phenyl group attached to a butanoate ester

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-3-hydroxy-4-phenylbutanoate can be achieved through several methods. One common approach involves the reduction of ethyl 2-oxo-4-phenylbutanoate using sodium borohydride in methanol at low temperatures . This method yields the erythro isomer, which can be converted to the threo isomer using methanesulfonyl chloride, cesium acetate, and crown ether-18-6 .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using cost-effective and efficient protocols. The use of biocatalytic asymmetric reduction processes has been explored for the production of optically active precursors, which are essential for the synthesis of this compound .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-amino-3-hydroxy-4-phenylbutanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound.

Common Reagents and Conditions

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the hydroxyl group to a carbonyl group.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used to reduce the carbonyl group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents like alkyl halides or acyl chlorides are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can produce alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Methyl 2-amino-3-hydroxy-4-phenylbutanoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Mecanismo De Acción

The mechanism of action of methyl 2-amino-3-hydroxy-4-phenylbutanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can influence biological processes such as signal transduction, metabolic regulation, and cellular responses .

Comparación Con Compuestos Similares

Similar Compounds

- Ethyl 2-amino-3-hydroxy-4-phenylbutanoate

- Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate

- Methyl (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoate

Uniqueness

Methyl 2-amino-3-hydroxy-4-phenylbutanoate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness makes it a valuable compound for studying stereochemical effects in chemical reactions and biological systems .

Actividad Biológica

Methyl 2-amino-3-hydroxy-4-phenylbutanoate, also known as a derivative of phenylbutanoic acid, has garnered attention for its diverse biological activities. This compound exhibits properties that may be beneficial in various therapeutic contexts, particularly in neurology and enzyme inhibition. Below is a detailed exploration of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group, a hydroxy group, and a phenyl moiety. Its chemical structure can be represented as follows:

This structure allows for various interactions with biological targets, particularly enzymes and receptors.

The biological activity of this compound primarily involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor , particularly against calpain, a cysteine protease implicated in various pathological conditions such as ischemia and neurodegeneration . By inhibiting calpain, this compound may help in mitigating cellular damage during stress conditions.

Biological Activities

- Neuroprotective Effects :

-

Anticonvulsant Activity :

- A study on related compounds demonstrated significant anticonvulsant effects in animal models. For example, a derivative of phenylbutanoic acid showed a 100% protection rate against seizures induced by pentylenetetrazol (PTZ) and maximal electroshock (MES) tests . This positions this compound as a candidate for further investigation in seizure disorders.

-

Enzyme Inhibition :

- The compound has been explored for its ability to inhibit calpain activity effectively. In vitro assays revealed that certain derivatives could selectively inhibit calpain without affecting related cysteine proteases like cathepsins . This selectivity is crucial for developing therapeutic agents with fewer side effects.

Research Findings and Case Studies

Propiedades

IUPAC Name |

methyl 2-amino-3-hydroxy-4-phenylbutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-15-11(14)10(12)9(13)7-8-5-3-2-4-6-8/h2-6,9-10,13H,7,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJSYUJVTUSOLLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(CC1=CC=CC=C1)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.